1-Methylinosine
Overview
Description
Synthesis Analysis
1-Methylinosine synthesis involves specific enzymatic modifications of RNA molecules post-transcription. These modifications are catalyzed by enzymes such as tRNA methyltransferases, which add a methyl group to the inosine nucleoside, transforming it into 1-methylinosine. This process is crucial for the proper folding and function of tRNA molecules.
Molecular Structure Analysis
The molecular structure of 1-methylinosine is characterized by the addition of a methyl group at the N1 position of the inosine base. This modification alters the chemical properties and conformational stability of the tRNA, affecting its interaction with other molecules during protein synthesis.
Chemical Reactions and Properties
1-Methylinosine participates in various chemical reactions intrinsic to RNA metabolism and function. Its modified structure influences the tRNA's interaction with aminoacyl-tRNA synthetases and ribosomes, thereby affecting the accuracy and efficiency of protein synthesis.
Physical Properties Analysis
The physical properties of 1-methylinosine, such as its melting temperature and spectral characteristics, differ from those of unmodified inosine. These properties can be studied through techniques like Raman spectroscopy, providing insights into the conformational dynamics of tRNAs containing this modification.
Chemical Properties Analysis
The chemical properties of 1-methylinosine, including its reactivity and interaction with metal ions, play a significant role in tRNA function. Studies have shown that modified nucleosides like 1-methylinosine can influence the tRNA's overall stability and its interactions with other biomolecules.
Scientific Research Applications
Presence in Archaebacterial tRNA
1-Methylinosine has been identified in the unfractionated tRNAs of Sulfolobus acidocaldarius and Halobacterium volcani. It is characterized by its ultraviolet absorption and mass spectral analysis, and is located at residue 57 in the T psi C-loop of these archaebacterial tRNAs. This indicates that the presence of 1-methylinosine is characteristic of archaebacteria (Yamaizumi et al., 1982).
Role in RNA Structure and Function
1-Methylinosine has been studied in the context of polynucleotide helix structure and DNA. It is found to be a crystalline substance important in understanding the tautomeric forms in these biological molecules (Miles, 1961).
Application in Tumor Marker Detection
A highly sensitive enzyme-linked immunoassay (ELISA) was developed to detect and quantify 1-methylinosine in human urine. This assay facilitates the quantitation of 1-methylinosine as a tumor marker, especially in identifying individuals with chronic myelogenous leukemia (D'Ambrosio et al., 1991).
Hypotensive Properties
1-Methylinosine has been isolated and shown to be an intrinsic hypotensive principle. It is associated with resistance to adenosine deaminase, contributing to its long-lasting activity without significant changes in heart rate, which is often observed with adenosine (Yamada et al., 1998).
Enzymatic Conversion in tRNAs
1-Methylinosine is found in tRNAs of eukaryotic and eubacterial origins. Its formation is catalyzed by specific enzymes acting after transcription of RNA genes. This understanding contributes to the broader knowledge of RNA editing and modification processes (Grosjean et al., 1996).
Prognostic Significance in Breast Cancer
The urinary excretion of 1-methylinosine has been studied for its prognostic significance in breast cancer patients. Higher excretion levels of 1-methylinosine were associated with more advanced disease and an unfavorable prognosis in breast cancer patients (Sasco et al., 1996).
properties
IUPAC Name |
9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-methylpurin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O5/c1-14-3-13-9-6(10(14)19)12-4-15(9)11-8(18)7(17)5(2-16)20-11/h3-5,7-8,11,16-18H,2H2,1H3/t5-,7-,8-,11-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJNGQIYEQLPJMN-IOSLPCCCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C(C1=O)N=CN2C3C(C(C(O3)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=NC2=C(C1=O)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90175670 | |
Record name | 1-Methylinosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90175670 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 1-Methylinosine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0002721 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
1-Methylinosine | |
CAS RN |
2140-73-0 | |
Record name | 1-Methylinosine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2140-73-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Methylinosine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002140730 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Methylinosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90175670 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-METHYLINOSINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C6JR3HAB96 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 1-Methylinosine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0002721 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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